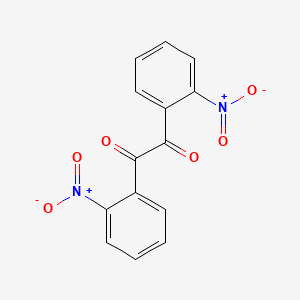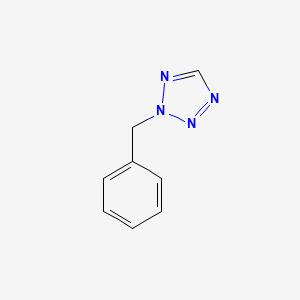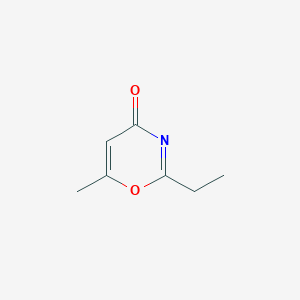
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- is a heterocyclic compound that belongs to the oxazinone family. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of the 2-ethyl and 6-methyl substituents on the oxazinone ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot reaction can also be performed under microwave conditions to enhance the reaction rate and yield . The formation of the desired oxazinone is influenced by the electron density on the aromatic ring, with electron-donating groups favoring the formation of the oxazinone and electron-withdrawing groups favoring the formation of dihydro analogs .
Industrial Production Methods: Industrial production of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- may involve similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and process intensification techniques to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro analogs .
Wissenschaftliche Forschungsanwendungen
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4H-3,1-Benzoxazin-4-ones: These compounds have a similar oxazinone ring structure but with different substituents.
Dihydro-4H-benzo[d][1,3]oxazin-4-ones: These are reduced analogs of the oxazinone family with different chemical properties.
Uniqueness: 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- is unique due to its specific substituents (2-ethyl and 6-methyl), which impart distinct chemical reactivity and physical properties compared to other oxazinones. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
141883-40-1 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
2-ethyl-6-methyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
LCPLQLJTNCAAGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=O)C=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


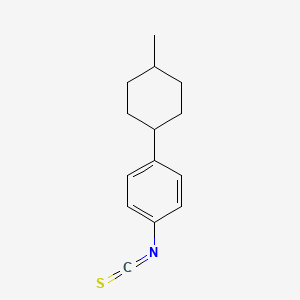
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
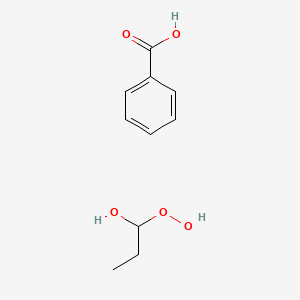
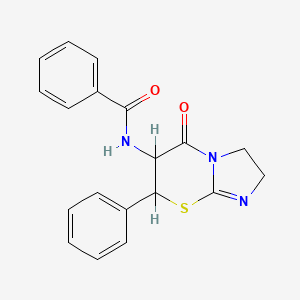

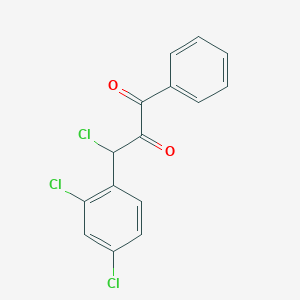
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

